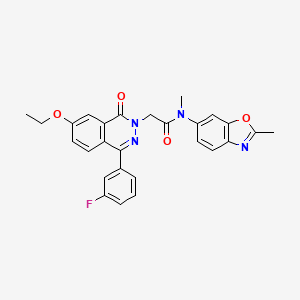

Fdl169

Description

Properties

IUPAC Name |

2-[7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2-yl]-N-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN4O4/c1-4-35-20-9-10-21-22(14-20)27(34)32(30-26(21)17-6-5-7-18(28)12-17)15-25(33)31(3)19-8-11-23-24(13-19)36-16(2)29-23/h5-14H,4,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPSUWYWZUQALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=NN(C2=O)CC(=O)N(C)C3=CC4=C(C=C3)N=C(O4)C)C5=CC(=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628416-28-3 | |

| Record name | FDL169 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628416283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FDL169 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FDL169 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49PN4S4FDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fdl169 Mechanism of Action in F508del-CFTR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Abstract

Cystic fibrosis (CF), a life-shortening autosomal recessive disorder, is primarily caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most prevalent mutation, F508del, leads to the misfolding and premature degradation of the CFTR protein, resulting in a significant reduction of the protein at the cell surface. Fdl169, a novel CFTR corrector developed by Flatley Discovery Lab, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of Fdl169 in correcting the F508del-CFTR defect. We will delve into its role in protein trafficking, its efficacy in combination with potentiators, and the experimental methodologies used to characterize its function. While detailed quantitative data from peer-reviewed publications remain limited, this guide synthesizes the most current, publicly available information from scientific conferences and clinical trial registries to offer a detailed understanding of Fdl169's preclinical profile.

Introduction to Fdl169 and the F508del-CFTR Defect

The F508del mutation, a deletion of phenylalanine at position 508, disrupts the proper folding of the CFTR protein, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation by the proteasome.[1][2] This results in a severe reduction of functional CFTR channels at the apical membrane of epithelial cells, impairing chloride and bicarbonate transport.[1] This ion transport defect leads to the hallmark symptoms of CF, including the accumulation of thick, sticky mucus in the lungs and other organs.[1]

CFTR modulators, such as correctors and potentiators, are a class of drugs that target the underlying protein defect.[3] Correctors, like Fdl169, are designed to rescue the misfolded F508del-CFTR protein and facilitate its trafficking to the cell surface.[1][4] Potentiators, on the other hand, work to increase the channel opening probability (gating) of the CFTR protein that has reached the cell membrane.[5] Fdl169 is being developed for use in combination with a potentiator, FDL176, to provide a dual-pronged approach to restoring CFTR function.[1]

Mechanism of Action of Fdl169

Fdl169 acts as a CFTR corrector, specifically targeting the F508del-CFTR protein. Its primary mechanism of action is to facilitate the proper folding of the nascent F508del-CFTR polypeptide chain within the endoplasmic reticulum. By partially correcting the conformational defect caused by the F508del mutation, Fdl169 enables the protein to bypass the ER-associated degradation (ERAD) pathway. This allows for the successful trafficking of the corrected F508del-CFTR protein through the Golgi apparatus, where it undergoes further maturation and glycosylation, ultimately leading to its insertion into the plasma membrane. The increased density of F508del-CFTR channels at the cell surface enhances chloride and bicarbonate transport, thereby addressing the fundamental molecular defect in F508del-CF.

dot

Caption: Fdl169 rescues misfolded F508del-CFTR from degradation.

Preclinical Efficacy and Data

While comprehensive, peer-reviewed publications with detailed quantitative data on Fdl169 are not yet available, data presented at scientific conferences provide valuable insights into its preclinical efficacy.

In Vitro Corrector Activity

Studies in primary human bronchial epithelial (hBE) cells homozygous for the F508del mutation have demonstrated that Fdl169 increases chloride transport to a level comparable to other correctors such as lumacaftor and tezacaftor.

| Compound | Assay | Cell Type | Observed Effect | Reference |

| Fdl169 | Chloride Transport | Primary F508del hBE | Similar maximal efficacy to Lumacaftor and Tezacaftor | [4] |

| Fdl169 + FD2052160 | Chloride Transport | Primary F508del hBE | ~2-fold higher than Fdl169 alone | [4] |

| Fdl169 | Cell Surface Expression | CFBE41o- cells | Increased F508del-CFTR expression | [4] |

| Fdl169 + FD2052160 | Cell Surface Expression | CFBE41o- cells | >4-fold increase over vehicle | [4] |

| Fdl169 | Protein Maturation | Primary F508del hBE | Increased Band C expression | [4] |

| Fdl169 + FD2052160 + FDL176 | Protein Maturation | Primary F508del hBE | Further increased Band C expression | [4] |

Combination Therapy with Potentiators

Fdl169 is designed to be used in conjunction with a potentiator to achieve maximal therapeutic benefit. The combination of Fdl169 with the potentiator FDL176 has been shown to be more efficacious than the combination of tezacaftor and ivacaftor in in vitro models.[6]

dot

Caption: In vitro characterization of Fdl169 activity.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the efficacy of Fdl169, based on standard methodologies in the field. Specific parameters may vary based on the laboratory and specific experimental goals.

Cell Culture

-

Primary Human Bronchial Epithelial (hBE) Cells: Cells are isolated from the bronchi of CF patients homozygous for the F508del mutation and cultured on permeable supports at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium.

-

CFBE41o- Cells: An immortalized human bronchial epithelial cell line engineered to express F508del-CFTR. These cells are often used for higher-throughput screening and mechanistic studies.

TECC-24 Equivalent Current Assay for Chloride Transport

This assay measures transepithelial chloride current as an indicator of CFTR function.

-

Cell Plating: Differentiated primary hBE cells on permeable supports are used.

-

Compound Incubation: Cells are incubated with Fdl169 or vehicle control for a specified period (e.g., 24-48 hours) to allow for correction of F508del-CFTR.

-

Ussing Chamber/TECC-24 Setup: The permeable supports are mounted in an Ussing chamber or a TECC-24 apparatus.

-

Measurement: A chloride gradient is established across the epithelial monolayer. The current is measured at baseline and after the addition of a CFTR agonist (e.g., forskolin) to stimulate channel activity. The change in current reflects the degree of CFTR-mediated chloride transport.

Horseradish Peroxidase (HRP) Cell Surface Expression Assay

This assay quantifies the amount of CFTR protein present at the cell surface.

-

Cell Line: CFBE41o- cells engineered to express F508del-CFTR with an extracellular HRP tag are used.

-

Compound Incubation: Cells are treated with Fdl169 or vehicle control.

-

HRP Substrate Addition: A chemiluminescent HRP substrate is added to the cells.

-

Detection: The light output, which is proportional to the amount of HRP-tagged CFTR at the cell surface, is measured using a luminometer.

Western Blot for CFTR Maturation

Western blotting is used to distinguish between the immature, core-glycosylated (Band B) and the mature, complex-glycosylated (Band C) forms of CFTR. An increase in the Band C to Band B ratio indicates successful correction and trafficking.

-

Cell Lysis: Cells treated with Fdl169 are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Immunoblotting: The separated proteins are transferred to a membrane and probed with antibodies specific for CFTR.

-

Detection: The bands corresponding to immature (Band B) and mature (Band C) CFTR are visualized and quantified using a secondary antibody conjugated to a detection enzyme.

Conclusion and Future Directions

Fdl169 is a promising CFTR corrector that has demonstrated significant preclinical efficacy in rescuing the F508del-CFTR protein. Its mechanism of action involves improving the folding and trafficking of the mutant protein to the cell surface, leading to increased chloride transport. In vitro studies have shown its efficacy to be comparable to other correctors, with enhanced activity when used in combination with a second corrector or a potentiator.

The lack of detailed, publicly available data from peer-reviewed publications currently limits a more in-depth quantitative analysis of Fdl169's pharmacology. The results of ongoing and completed clinical trials are eagerly awaited to fully understand the safety, tolerability, and clinical efficacy of Fdl169 in patients with cystic fibrosis. Future research should also focus on elucidating the precise binding site of Fdl169 on the F508del-CFTR protein, which will provide a more detailed understanding of its molecular mechanism of action and could guide the development of next-generation CFTR modulators.

References

- 1. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultra-High-Throughput Screening of an In Vitro-Synthesized Horseradish Peroxidase Displayed on Microbeads Using Cell Sorter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of CFTR Folding and Degradation in Transiently Transfected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 5. Flatley Discovery Lab to pursue development of FDL169 for cystic fibrosis treatment - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. flatleydiscoverylab.com [flatleydiscoverylab.com]

FDL169: A Technical Overview of a Novel CFTR Corrector for Cystic Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

FDL169 is an experimental, orally available small molecule developed by Flatley Discovery Lab for the treatment of cystic fibrosis (CF).[1][2] It functions as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, specifically designed to address the most common CF-causing mutation, F508del.[1][2] This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface and resulting in a deficiency of functional chloride channels. FDL169 aims to correct this folding defect, thereby increasing the amount of functional CFTR protein at the cell membrane and restoring chloride transport.[1][2] Preclinical studies have demonstrated its potential in enhancing chloride transport, and it has progressed into early-stage clinical trials.[1][2] This document provides a comprehensive overview of the discovery, development history, mechanism of action, and available data on FDL169.

Discovery and Development History

FDL169 was discovered and developed by Flatley Discovery Lab, a not-for-profit biotechnology company dedicated to finding new therapies for cystic fibrosis.[2] The development of FDL169 is part of a broader effort to create CFTR modulators that can be used in combination to achieve greater therapeutic benefit.[2]

Key Milestones:

-

October 2013: Flatley Discovery Lab announced the nomination of FDL169 as a clinical candidate and the initiation of IND-enabling studies. Data from these preclinical studies were slated for presentation at the 27th Annual North American Cystic Fibrosis Conference.[2]

-

2014 (Anticipated): Completion of the preclinical program for FDL169 was anticipated by the end of this year.[2]

-

September 2015: FDL169 entered its first human clinical trial.[3]

-

Ongoing: Several Phase 1 and Phase 1/2 clinical trials have been initiated to evaluate the safety, bioavailability, and pharmacokinetics of FDL169, both as a monotherapy and in combination with the CFTR potentiator FDL176.[1] However, the results of these trials have not yet been publicly released.[1]

Mechanism of Action

Cystic fibrosis is caused by mutations in the CFTR gene, with the F508del mutation being the most prevalent. This mutation results in the deletion of a phenylalanine residue at position 508, leading to improper folding of the CFTR protein.[1] The misfolded protein is recognized by the cell's quality control machinery and targeted for degradation, resulting in a reduced number of CFTR channels at the cell surface.[1]

FDL169 acts as a CFTR corrector . It is designed to bind to the misfolded F508del-CFTR protein during its synthesis and assist in its proper folding.[1][4] This correction allows the protein to bypass the cellular quality control mechanisms and be trafficked to the cell membrane.[1] The increased presence of functional CFTR channels at the cell surface is intended to restore the normal flow of chloride ions, a key function impaired in CF.[1]

Preclinical Data

While full, peer-reviewed publications of the preclinical data for FDL169 are not yet available, abstracts from scientific conferences provide some insight into its in vitro activity. The available data is summarized below. It is important to note that this information is based on preliminary reports and may not have undergone rigorous peer review.

| Parameter | Cell Type | Assay | Result | Citation |

| Chloride Transport | Primary F508del-CFTR airway cells | TECC-24 equivalent current assay (Ieq) | FDL169 in combination with a second site corrector (FD2052160) showed an approximately 2-fold higher chloride transport than FDL169 alone. | [1] |

| Chloride Transport | F508del-CFTR hBE cells | Ussing chamber short-circuit current assay (Isc) or TECC-24 equivalent current assay (Ieq) | FDL169 in combination with the potentiator FDL176 resulted in a maximum chloride transport response equivalent to Ivacaftor. | [5] |

| Cell Surface Expression | F508del-CFTR CFBE41o- cells | Horseradish peroxidase (HRP) cell surface assay | FDL169 in combination with a second site corrector (FD2052160) enhanced F508del-CFTR expression by >4-fold over vehicle control. | [1] |

| Mature Protein Expression | Primary F508del-CFTR cells | Western Blot | The triple combination of FDL169, FD2052160, and FDL176 increased the expression of the mature, fully glycosylated form of F508del-CFTR (band C). | [1] |

Experimental Protocols

Based on the available conference abstracts, the following experimental methodologies have been utilized in the preclinical evaluation of FDL169.

Chloride Transport Assays

TECC-24 Equivalent Current Assay (Ieq) and Ussing Chamber Short-Circuit Current Assay (Isc):

These electrophysiological techniques are used to measure ion transport across epithelial cell monolayers.

-

Cell Culture: Primary F508del-CFTR human bronchial epithelial (hBE) cells are cultured on permeable supports until a confluent monolayer is formed.

-

Compound Incubation: The cell monolayers are incubated with FDL169 (and any combination compounds) for a specified period (e.g., 24 hours) to allow for the correction of CFTR protein.

-

Assay Procedure:

-

The permeable supports with the cell monolayers are mounted in either a TECC-24 apparatus or an Ussing chamber.

-

The basolateral and apical sides of the monolayer are bathed in physiological solutions.

-

Sodium current is inhibited using a blocker such as benzamil.

-

CFTR-mediated chloride current is stimulated with a generic activator like forskolin, often in the presence of a potentiator.

-

The resulting change in short-circuit current (Isc) or equivalent current (Ieq) is measured, which is indicative of chloride transport.

-

A CFTR-specific inhibitor (e.g., CFTR-172) is added at the end of the experiment to confirm that the measured current is CFTR-mediated.

-

-

Data Analysis: The chloride transport response is often quantified as the area under the curve (AUC) of the current measurement after stimulation and before inhibition.

Cell Surface Expression Assay

Horseradish Peroxidase (HRP) Tagging Assay:

This assay quantifies the amount of CFTR protein present on the cell surface.

-

Cell Line: F508del-CFTR CFBE41o- cells that have been genetically engineered to express a horseradish peroxidase (HRP) tag on an extracellular loop of the CFTR protein are used.

-

Compound Incubation: The cells are treated with FDL169 (and any combination compounds) for 24 hours to promote the trafficking of corrected CFTR to the cell surface.

-

Detection:

-

The cells are washed to remove any dead cells and debris.

-

A chemiluminescent HRP substrate is added to the cells.

-

The HRP enzyme on the extracellularly exposed CFTR protein catalyzes a reaction that produces light.

-

-

Quantification: The amount of light produced is measured using a luminometer, which is directly proportional to the amount of CFTR protein on the cell surface.

Western Blot Analysis

This technique is used to detect the mature, fully glycosylated form of the CFTR protein (Band C), which is indicative of successful protein processing and trafficking through the Golgi apparatus.

-

Cell Culture and Lysis: Primary F508del-CFTR cells are treated with FDL169 for an extended period (e.g., 48 hours). The cells are then lysed to release their protein content.

-

Protein Separation: The protein lysates are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer and Probing: The separated proteins are transferred to a membrane, which is then incubated with a primary antibody that specifically recognizes the CFTR protein. A secondary antibody, which is conjugated to an enzyme, is then used to bind to the primary antibody.

-

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., light or color). The intensity of the signal for Band C is quantified to determine the amount of mature CFTR protein.

Clinical Development

FDL169 has been evaluated in several Phase 1 and Phase 1/2 clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. These trials have included both healthy volunteers and CF patients homozygous for the F508del-CFTR mutation.[1][6][7][8] Some trials have also investigated the interaction of FDL169 with the CFTR potentiator FDL176.[1]

A list of publicly registered clinical trials includes:

-

NCT03527095

-

NCT03424252

-

NCT02680418

-

NCT02359357

-

NCT03516331

-

NCT03756922

-

NCT03093714

-

NCT02767297

To date, the results from these clinical studies have not been published in peer-reviewed journals or otherwise made publicly available.[1]

Conclusion

FDL169 is a promising CFTR corrector that has demonstrated preclinical efficacy in cellular models of cystic fibrosis. Its mechanism of action, which involves correcting the folding of the F508del-CFTR protein, addresses the underlying molecular defect in the most common form of CF. While early-stage clinical trials have been completed, the lack of published data makes it difficult to fully assess its clinical potential. The future development of FDL169 will likely depend on the outcomes of these trials and its performance in combination with other CFTR modulators. The scientific and medical communities await the publication of clinical trial results to better understand the therapeutic promise of this novel agent.

References

- 1. flatleydiscoverylab.com [flatleydiscoverylab.com]

- 2. The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of novel potent ΔF508-CFTR correctors that target the nucleotide binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flatleydiscoverylab.com [flatleydiscoverylab.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Fdl169: A CFTR Corrector for Cystic Fibrosis

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available preclinical information on Fdl169. Detailed quantitative data and specific experimental protocols from the developer, Flatley Discovery Lab, have not been publicly disclosed. Therefore, this guide provides a comprehensive overview based on available information and general knowledge of preclinical studies for cystic fibrosis transmembrane conductance regulator (CFTR) correctors.

Introduction to Fdl169

Fdl169 is an experimental, orally available small molecule developed by Flatley Discovery Lab as a CFTR corrector for the treatment of cystic fibrosis (CF).[1][2][3] It is specifically designed to address the most common CF-causing mutation, F508del, a deletion of phenylalanine at position 508 of the CFTR protein.[1][3] This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface and resulting in a deficiency of functional chloride channels. Fdl169 is intended for long-term use to restore the function of the defective protein.[3]

The development of Fdl169 has progressed to Phase 1 clinical trials to evaluate its safety, bioavailability, and pharmacokinetics in healthy volunteers and CF patients; however, the results of these trials have not yet been published.[4][5]

Mechanism of Action

Fdl169 acts as a CFTR corrector. Its proposed mechanism of action is to bind to the nascent F508del-CFTR protein during its synthesis and folding in the endoplasmic reticulum (ER).[5] By acting as a pharmacological chaperone, Fdl169 is believed to stabilize the protein structure, facilitating its correct folding and subsequent trafficking to the cell membrane.[6] The increased presence of correctly folded and functional CFTR channels at the cell surface is expected to restore chloride ion transport, thereby addressing the underlying cellular defect in cystic fibrosis.[6][7]

Signaling Pathway: CFTR Protein Folding and Trafficking

The following diagram illustrates the general pathway of CFTR protein folding and trafficking, highlighting the step where a corrector agent like Fdl169 is proposed to act.

Preclinical Efficacy and Safety

While specific quantitative data are not available, press releases from Flatley Discovery Lab have provided a qualitative summary of the preclinical findings for Fdl169.

In Vitro and Ex Vivo Studies

Fdl169 has been evaluated in laboratory tests and has been shown to increase the movement of chloride and the amount of the defective CFTR protein on the surface of cells that line the bronchial tubes.[3] In ex vivo human bronchial models of cystic fibrosis lung disease, Fdl169 was reported to significantly increase chloride transport.[6][7] These studies suggest that Fdl169 is a potent and efficacious CFTR corrector.[6][7]

Table 1: Summary of In Vitro/Ex Vivo Preclinical Data for Fdl169 (Qualitative)

| Model System | Finding | Reference |

| Laboratory Cell Models | Increased chloride movement and surface CFTR protein | [3] |

| Ex vivo Human Bronchial Models | Significantly increased chloride transport | [6][7] |

In Vivo Studies

Preliminary preclinical studies in rodents and dogs have suggested that Fdl169 has a good safety profile.[6][7] The company has also stated that Fdl169 has a "differentiated in vivo profile from other molecules in this class of drugs," which they believe will translate to a superior clinical profile.[7]

Table 2: Summary of In Vivo Preclinical Data for Fdl169 (Qualitative)

| Animal Model | Finding | Reference |

| Rodents | Good safety profile suggested | [6][7] |

| Dogs | Good safety profile suggested | [6][7] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of Fdl169 have not been published. However, based on standard practices in the field of CFTR modulator discovery and the limited information available, we can outline a hypothetical experimental workflow.

In Vitro Efficacy Assessment Workflow

The following diagram outlines a typical workflow for assessing the efficacy of a CFTR corrector in vitro.

Primary human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation are considered a gold standard for in vitro studies of CFTR modulators.[8] These cells are cultured at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium that mimics the airway.[9]

Differentiated HBE cell cultures are incubated with varying concentrations of Fdl169, typically for 24 to 48 hours, to allow for the correction of F508del-CFTR protein folding and trafficking to the cell surface.

Following treatment, the cell monolayers are mounted in an Ussing chamber.[10] The short-circuit current (Isc), a measure of net ion transport, is recorded. To specifically measure CFTR function, a chloride gradient is established across the epithelium. CFTR-mediated chloride secretion is stimulated using a cocktail of activators, commonly forskolin (to increase intracellular cAMP) and a potentiator like genistein (to increase channel open probability). The change in Isc upon stimulation reflects the amount of functional CFTR at the cell surface.

To confirm that the increase in function is due to increased protein at the cell surface, Western blot analysis can be performed.[10] The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form that has trafficked through the Golgi (Band C) is indicative of successful correction. An increase in the Band C to Band B ratio following Fdl169 treatment would provide evidence for its corrector activity.[10]

In Vivo Safety and Pharmacokinetic Studies

Standard preclinical animal models are used to assess the safety and pharmacokinetic profile of a new chemical entity.

Rodents (mice and rats) and non-rodents (such as dogs) are typically used in these studies.[7] For efficacy studies in CF, various genetically engineered mouse models of CF exist, as well as larger animal models like ferrets and pigs that more closely recapitulate human lung pathology.[11][12][13]

-

Pharmacokinetics (PK): Single and multiple ascending dose studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Fdl169. Blood samples are collected at various time points after drug administration to measure plasma concentrations.

-

Toxicology: Acute and chronic toxicology studies are performed to identify potential target organs for toxicity and to establish a safe dose range for clinical trials. This involves daily administration of Fdl169 for extended periods (e.g., 28 or 90 days), followed by comprehensive histopathological examination of tissues.

Conclusion

Fdl169 is a promising CFTR corrector that has demonstrated potential in preclinical models to rescue the functional expression of the F508del-CFTR protein. While the lack of detailed published data limits a full quantitative assessment, the available information suggests a favorable preclinical profile. The progression of Fdl169 into clinical trials indicates that the preclinical evidence was sufficient to warrant investigation in humans. Further disclosure of preclinical and clinical data by Flatley Discovery Lab will be necessary to fully understand the therapeutic potential of Fdl169 for individuals with cystic fibrosis.

References

- 1. Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnbc.propesp.ufpa.br [pnbc.propesp.ufpa.br]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Flatley Discovery Lab to pursue development of FDL169 for cystic fibrosis treatment - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]

- 10. cff.org [cff.org]

- 11. Animal models of cystic fibrosis in the era of highly effective modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical Modeling for Therapeutic Development in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal and Model Systems for Studying Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Fdl169 as a CFTR Corrector for the F508del Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1] The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and fails to traffic to the cell surface, leading to a loss of chloride ion transport.[1] Fdl169 is an investigational small molecule CFTR corrector developed by Flatley Discovery Lab designed to address this primary defect.[2][3] This document provides a technical overview of Fdl169, including its mechanism of action, and detailed protocols for the key in vitro assays used to characterize its efficacy as a corrector for the F508del-CFTR mutation. While specific quantitative data from preclinical studies of Fdl169 are not publicly available, this guide presents illustrative data in a structured format to provide a framework for understanding its potential therapeutic profile.

Introduction to Fdl169 and its Mechanism of Action

Fdl169 is a CFTR corrector, a class of molecules that aims to rescue the folding and trafficking of the F508del-CFTR protein.[2] By binding to the misfolded protein, Fdl169 is believed to facilitate its proper conformation, allowing it to escape the endoplasmic reticulum's quality control machinery and traffic to the plasma membrane.[1] This increased cell surface expression of the F508del-CFTR protein can partially restore chloride channel function, potentially mitigating the downstream pathophysiology of cystic fibrosis. Fdl169 has been the subject of several Phase 1 clinical trials, although the results have not yet been published.[1] It has also been investigated in combination with FDL176, a CFTR potentiator, to both increase the amount of CFTR at the cell surface and enhance the channel's opening probability.[1]

Signaling Pathway: F508del-CFTR Correction by Fdl169

Caption: Mechanism of Fdl169 as a CFTR corrector.

Quantitative Data Summary

The following tables present a summary of the types of quantitative data typically generated in the preclinical evaluation of a CFTR corrector like Fdl169. Note: The values presented here are for illustrative purposes only and do not represent actual data for Fdl169.

Table 1: In Vitro Efficacy of Fdl169 in F508del-CFTR Expressing Cells

| Assay | Cell Line | Parameter | Value |

| Ussing Chamber | CFBE41o- | EC50 of Chloride Transport | [Hypothetical] 1.5 µM |

| % of Wild-Type CFTR Function | [Hypothetical] 25% | ||

| HRP Cell Surface Assay | CFBE41o- (HRP-tagged) | EC50 of Protein Trafficking | [Hypothetical] 1.2 µM |

| Max. Surface Expression (% of WT) | [Hypothetical] 30% | ||

| Western Blot | CFBE41o- | Band C / (B+C) Ratio Increase | [Hypothetical] 4-fold |

Table 2: Comparison of Fdl169 with Other CFTR Correctors

| Compound | EC50 (Chloride Transport) | Max. Efficacy (% of WT) |

| Fdl169 | [Hypothetical] 1.5 µM | [Hypothetical] 25% |

| Lumacaftor (VX-809) | [Hypothetical] 2.0 µM | [Hypothetical] 20% |

| Tezacaftor (VX-661) | [Hypothetical] 1.8 µM | [Hypothetical] 22% |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Fdl169.

Western Blot Analysis of CFTR Maturation

This protocol is for assessing the ability of Fdl169 to increase the mature, complex-glycosylated form (Band C) of F508del-CFTR relative to the immature, core-glycosylated form (Band B).

Caption: Workflow for Western blot analysis of CFTR maturation.

-

Cell Culture and Treatment:

-

Plate CFBE41o- cells stably expressing F508del-CFTR in 6-well plates.

-

Grow cells to 80-90% confluency.

-

Treat cells with varying concentrations of Fdl169 or vehicle control (e.g., 0.1% DMSO) for 24-48 hours at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Scrape cells and collect lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to equal concentrations and add Laemmli sample buffer.

-

Load 30-50 µg of protein per lane on a 6% polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4]

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against CFTR (e.g., clone 596, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG, 1:10,000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Perform densitometric analysis on the bands corresponding to immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) CFTR.

-

Calculate the ratio of Band C to total CFTR (Band B + Band C) to determine the maturation efficiency.

-

Ussing Chamber Assay for Chloride Transport

This electrophysiological technique measures ion transport across an epithelial monolayer and is the gold standard for assessing CFTR channel function.

Caption: Workflow for Ussing chamber analysis of CFTR function.

-

Cell Culture:

-

Seed CFBE41o- cells expressing F508del-CFTR onto permeable filter supports (e.g., Transwell) and culture at an air-liquid interface until a polarized, high-resistance monolayer is formed.

-

Treat the monolayers with Fdl169 for 24-48 hours prior to the experiment.

-

-

Ussing Chamber Setup:

-

Mount the filter support in a modified Ussing chamber, separating the apical and basolateral compartments.

-

Bathe both sides with identical Ringer's solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

-

Short-Circuit Current (Isc) Measurement:

-

Measure the transepithelial voltage and clamp it to 0 mV. The current required to do this is the Isc.

-

Allow the baseline Isc to stabilize.

-

Add 100 µM amiloride to the apical chamber to inhibit the epithelial sodium channel (ENaC).

-

Add 10 µM forskolin to both chambers to activate CFTR through cAMP stimulation.

-

If applicable, add a CFTR potentiator (e.g., 50 µM genistein or 1 µM FDL176) to the apical chamber.

-

At the end of the experiment, add 10 µM CFTRinh-172 to the apical chamber to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis:

-

The CFTR-mediated chloride current is calculated as the change in Isc in response to forskolin and potentiator, which is then inhibited by CFTRinh-172.

-

Dose-response curves can be generated to determine the EC50 of Fdl169.

-

Cell Surface Expression Assay

This assay quantifies the amount of CFTR protein that has successfully trafficked to the plasma membrane. A common method involves using a cell line expressing F508del-CFTR tagged with an external epitope, such as horseradish peroxidase (HRP).

-

Cell Culture and Treatment:

-

Use a cell line stably expressing F508del-CFTR with an HRP tag in an extracellular loop (e.g., CFBE41o- F508del-CFTR-HRP).

-

Plate cells in a 96-well plate and treat with Fdl169 for 24 hours at 37°C.

-

-

HRP Activity Measurement:

-

Wash cells with ice-cold PBS to stop protein trafficking.

-

Add a chemiluminescent HRP substrate to the live cells.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of HRP-tagged CFTR at the cell surface.

-

-

Data Analysis:

-

Normalize the luminescence signal to the total protein content or cell number in each well.

-

Express the Fdl169-treated results as a percentage of the signal obtained with a positive control (e.g., low-temperature rescue) or as a fold-change over the vehicle-treated control.

-

Conclusion

Fdl169 represents a promising investigational corrector for the F508del-CFTR mutation. The in-depth characterization of its efficacy relies on a suite of in vitro assays, including Western blotting, Ussing chamber electrophysiology, and cell surface expression assays. While specific data on Fdl169's performance in these assays are not yet publicly available, the protocols and frameworks provided in this guide offer a comprehensive understanding of how its potential as a therapeutic agent for cystic fibrosis is evaluated. Further publication of preclinical and clinical data will be crucial to fully elucidate the therapeutic profile of Fdl169.

References

The Cellular Impact of Fdl169: A Technical Overview of a Novel CFTR Corrector

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fdl169 is an investigational compound, and detailed data from clinical trials, including specific quantitative outcomes and comprehensive effects on cellular pathways beyond the direct correction of CFTR, have not been made publicly available. This guide synthesizes the currently understood mechanism of action and outlines the methodologies typically employed in the evaluation of such compounds.

Introduction

Cystic fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, results in the misfolding of the CFTR protein, leading to its retention in the endoplasmic reticulum and subsequent degradation. This prevents its trafficking to the cell membrane, where it would normally function as a chloride ion channel. Fdl169, developed by Flatley Discovery Lab, is an investigational small molecule designed to act as a CFTR corrector, specifically targeting the F508del-CFTR protein. This document provides a technical overview of the known cellular mechanisms affected by Fdl169 treatment, based on its classification as a CFTR corrector.

Core Mechanism of Action: Correction of F508del-CFTR Misfolding

The primary cellular pathway affected by Fdl169 is the protein quality control and trafficking pathway within the endoplasmic reticulum (ER). Fdl169 is designed to directly bind to the misfolded F508del-CFTR protein, acting as a pharmacological chaperone.[1] This binding is believed to stabilize the protein, facilitating its proper folding and subsequent trafficking through the Golgi apparatus to the cell membrane.[1][2] By increasing the amount of functional CFTR at the cell surface, Fdl169 aims to restore chloride ion transport, thereby addressing the underlying cellular defect in cystic fibrosis.[2]

Signaling Pathway of Fdl169-mediated CFTR Correction

Caption: Proposed mechanism of Fdl169 as a CFTR corrector.

Quantitative Data Summary

As the results of clinical trials involving Fdl169 have not yet been published, there is no publicly available quantitative data to summarize.[2] The tables below are templates illustrating the types of data that would be collected in clinical trials to evaluate the safety, pharmacokinetics, and pharmacodynamics of a compound like Fdl169, based on the registered clinical trial information.[3][4]

Table 1: Representative Pharmacokinetic Parameters of Fdl169 (Illustrative)

| Parameter | Value (Unit) | Description |

| Cmax | [Data not available] | Maximum plasma concentration.[4] |

| Tmax | [Data not available] | Time to reach maximum plasma concentration.[4] |

| AUC | [Data not available] | Area under the plasma concentration-time curve.[4] |

| CL/F | [Data not available] | Apparent total clearance of the drug from plasma.[4] |

| Vd/F | [Data not available] | Apparent volume of distribution.[4] |

Table 2: Representative Pharmacodynamic and Safety Outcomes for Fdl169 (Illustrative)

| Outcome Measure | Value (Unit) | Description |

| Change in Sweat Chloride | [Data not available] | A measure of CFTR function in vivo. |

| Change in FEV1 | [Data not available] | Forced expiratory volume in 1 second, a measure of lung function. |

| Incidence of Adverse Events | [Data not available] | A measure of the safety and tolerability of the treatment.[3] |

| Incidence of Serious Adverse Events | [Data not available] | A measure of the safety and tolerability of the treatment.[3] |

Experimental Protocols

Detailed experimental protocols for Fdl169 are proprietary. However, the following are generalized methodologies commonly used to assess the efficacy of CFTR correctors.

In Vitro Assessment of F508del-CFTR Correction: Western Blotting

Objective: To determine if a corrector compound increases the amount of mature, fully glycosylated (Band C) F508del-CFTR.

Methodology:

-

Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured at an air-liquid interface to achieve differentiation.

-

Compound Treatment: Differentiated HBE cells are treated with varying concentrations of the corrector compound (e.g., Fdl169) or a vehicle control (e.g., DMSO) for 24-48 hours.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) are distinguished by their different molecular weights.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of Band C relative to a loading control (e.g., β-actin) is quantified to determine the extent of CFTR correction.

Functional Assessment of Corrected F508del-CFTR: Ussing Chamber Assay

Objective: To measure the chloride ion transport across a polarized epithelial cell monolayer treated with a corrector compound.

Methodology:

-

Cell Culture and Treatment: Differentiated HBE cells homozygous for the F508del mutation are cultured on permeable supports and treated with the corrector compound as described above.

-

Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides.

-

Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which is a measure of net ion transport, is recorded.

-

Pharmacological Manipulation:

-

An epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) is added to the apical chamber to block sodium absorption.

-

A CFTR activator (e.g., forskolin) is added to stimulate cAMP production and activate CFTR.

-

A CFTR potentiator (e.g., genistein or ivacaftor) may be added to maximize channel opening.

-

A CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-specific.

-

-

Analysis: The change in Isc in response to the CFTR activator and potentiator is calculated as a measure of CFTR-mediated chloride secretion.

Generalized Clinical Trial Workflow for a CFTR Corrector

The clinical development of a CFTR corrector like Fdl169 typically follows a phased approach to evaluate its safety, pharmacokinetics, and efficacy.

Caption: A generalized workflow for clinical trials of a CFTR corrector.

Conclusion

Fdl169 represents a targeted therapeutic strategy for cystic fibrosis by aiming to correct the fundamental protein folding defect of F508del-CFTR. While detailed information on its broader effects on cellular pathways and quantitative clinical data remains forthcoming, its classification as a CFTR corrector places its primary mechanism of action within the cellular protein processing and trafficking pathways. The methodologies outlined here represent the standard for evaluating such compounds and provide a framework for the anticipated data that will emerge from ongoing and future studies. As with all investigational drugs, a comprehensive understanding of the cellular pathways affected by Fdl169 will become clearer as more research is published.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. CFTR: folding, misfolding and correcting the ΔF508 conformational defect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]

In Vitro Characterization of Fdl169: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fdl169 is an investigational small molecule developed by Flatley Discovery Lab as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2][3] It is specifically designed to address the F508del mutation, the most common genetic defect in cystic fibrosis (CF), which leads to misfolding and premature degradation of the CFTR protein.[1][4][5] By aiding in the proper folding of the F508del-CFTR protein, Fdl169 aims to increase the amount of functional CFTR channels at the cell surface, thereby restoring chloride transport.[1][5] This document provides a technical overview of the in vitro characterization of Fdl169, summarizing available data and outlining the standard experimental protocols used to evaluate such compounds.

Mechanism of Action

Fdl169 functions as a CFTR corrector. The underlying mechanism for the majority of CF cases involving the F508del mutation is the misfolding of the CFTR protein, which is subsequently targeted for degradation by the cell's quality control machinery. This results in a significant reduction of CFTR channels at the apical membrane of epithelial cells. Fdl169 is designed to bind to the F508del-CFTR protein during its synthesis and processing, facilitating its correct conformational folding.[1] This action helps the mutated protein to escape degradation and traffic to the cell membrane, increasing the density of functional chloride channels.[5]

Signaling Pathway and Experimental Workflow

The primary signaling event influenced by Fdl169 is the CFTR protein folding and trafficking pathway. The following diagrams illustrate the conceptual signaling pathway of F508del-CFTR with and without Fdl169, and a typical experimental workflow for its in vitro characterization.

Quantitative Data Summary

While specific dose-response curves and EC50/IC50 values for Fdl169 are not publicly available, qualitative and comparative data have been presented. The following tables summarize the available information on the in vitro effects of Fdl169.

Table 1: Functional Correction of F508del-CFTR

| Assay Type | Cell Type | Effect of Fdl169 | Combination Effect | Reference |

| Chloride Transport (TECC-24) | Primary F508del-CFTR human bronchial epithelial (hBE) cells | Maximum efficacy similar to Lumacaftor and Tezacaftor. | With FD2052160, chloride transport was ~2-fold higher than Fdl169 alone. | [6] |

| Chloride Transport | Ex vivo human bronchial models | Significantly increased chloride transport. | In combination with a potentiator, restores CFTR-dependent chloride transport. | [4][5] |

Table 2: Biochemical Correction of F508del-CFTR

| Assay Type | Cell Type | Effect of Fdl169 | Combination Effect | Reference |

| HRP Cell Surface Assay | F508del-CFTR CFBE41o- cells | Increases cell surface expression of F508del-CFTR. | With FD2052160, enhanced F508del-CFTR expression by >4-fold over vehicle. | [6] |

| Western Blot | Primary F508del-CFTR hBE cells | Increases mature, fully glycosylated F508del-CFTR (band C). | With FD2052160 and FDL176, further increased band C expression. | [6] |

Note: The lack of precise quantitative values (e.g., EC50) in publicly accessible sources prevents a more detailed summary. The information provided is based on qualitative descriptions from available literature.

Experimental Protocols

Detailed, step-by-step protocols for the in vitro characterization of Fdl169 have not been publicly disclosed. However, based on the assays mentioned in the literature, the following are generalized protocols for the key experiments used to evaluate CFTR correctors like Fdl169.

Chloride Transport Assay (Ussing Chamber/TECC-24)

This assay measures ion transport across an epithelial monolayer.

-

Cell Culture: Primary human bronchial epithelial cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until a confluent and polarized monolayer is formed.

-

Compound Incubation: Cells are treated with Fdl169 at various concentrations for 24-48 hours to allow for correction of F508del-CFTR.

-

Assay Procedure:

-

The permeable supports are mounted in an Ussing chamber or a TECC-24 instrument.

-

The basolateral and apical sides of the monolayer are bathed in physiological solutions. A chloride concentration gradient is established.

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects ion transport, is measured.

-

A sodium channel blocker (e.g., amiloride or benzamil) is added to isolate chloride current.[6]

-

A CFTR activator (e.g., forskolin) and a potentiator (e.g., FDL176 or ivacaftor) are added to stimulate CFTR-mediated chloride transport.

-

Finally, a CFTR inhibitor (e.g., CFTR-172) is added to confirm that the measured current is CFTR-specific.[6]

-

-

Data Analysis: The change in Isc upon stimulation is calculated. For TECC-24 assays, the area under the curve (AUC) of the equivalent current (Ieq) is often used to quantify the response.[6] Dose-response curves can be generated to determine the EC50 of the corrector.

CFTR Expression and Trafficking (Western Blot)

This technique is used to assess the maturation of the CFTR protein.

-

Cell Lysis: Cells treated with Fdl169 are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to CFTR.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: The signal is detected using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are visualized. An increase in the Band C to Band B ratio indicates improved protein trafficking.

Cell Surface Expression Assay (HRP-Based)

This assay quantifies the amount of CFTR protein present on the cell surface.

-

Cell Line: A cell line stably expressing F508del-CFTR with an extracellular horseradish peroxidase (HRP) tag is used (e.g., CFBE41o- cells with HRP on the fourth extracellular loop).[6]

-

Compound Treatment: Cells are treated with Fdl169 for 24 hours.[6]

-

Assay Procedure:

-

Cells are washed to remove the treatment medium.

-

A chemiluminescent HRP substrate is added to the live cells.

-

The luminescence, which is proportional to the amount of HRP-tagged CFTR on the cell surface, is measured using a plate reader.

-

-

Data Analysis: The luminescence signal from treated cells is compared to that of vehicle-treated control cells to determine the fold increase in cell surface expression.

Conclusion

Fdl169 is a promising CFTR corrector that has demonstrated in vitro activity in increasing the cell surface expression and function of the F508del-CFTR protein. While detailed quantitative data remains proprietary, the available information indicates that its efficacy is comparable to that of other correctors in its class. Further in vitro and clinical studies will be necessary to fully elucidate its therapeutic potential for the treatment of cystic fibrosis. The experimental protocols outlined in this guide represent the standard methodologies for the preclinical evaluation of such corrector compounds.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. medkoo.com [medkoo.com]

- 3. flatleydiscoverylab.com [flatleydiscoverylab.com]

- 4. Flatley Discovery Lab to pursue development of FDL169 for cystic fibrosis treatment - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. flatleydiscoverylab.com [flatleydiscoverylab.com]

Pharmacological Profile of Fdl169: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific quantitative pharmacological profile of Fdl169 is limited. The data presented in this guide, particularly in the tables and experimental protocols, are representative examples derived from studies of other CFTR correctors with a similar mechanism of action and are intended for illustrative purposes.

Introduction

Fdl169 is an investigational small molecule drug developed by Flatley Discovery Lab as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2][3] It is specifically designed to address the F508del mutation, the most common genetic defect in cystic fibrosis (CF). This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface and resulting in a deficiency of functional chloride channels. Fdl169 aims to correct this misfolding, thereby increasing the amount of functional CFTR protein at the cell membrane and restoring chloride ion transport.[1] The therapeutic goal of Fdl169 is to be used as a long-term treatment for CF, potentially in combination with a CFTR potentiator to enhance the channel's opening probability.

Mechanism of Action

Fdl169 acts as a CFTR corrector, targeting the underlying defect of the F508del mutation. It is believed to bind to the misfolded F508del-CFTR protein during its synthesis and processing in the endoplasmic reticulum. This interaction is thought to stabilize the protein structure, facilitating its proper folding and subsequent trafficking to the plasma membrane. By increasing the density of functional CFTR channels on the cell surface, Fdl169 helps to restore chloride efflux, which is crucial for maintaining hydration of the airway surface liquid and normal mucociliary clearance. In preclinical studies, Fdl169 has been shown to increase the movement of chloride and the amount of the defective CFTR protein on the surface of bronchial cells.[3]

Signaling Pathway of Fdl169 Action

Pharmacological Profile

While specific quantitative data for Fdl169 are not publicly available, this section provides representative data from other F508del-CFTR correctors to illustrate the expected pharmacological profile.

In Vitro Potency and Efficacy

The potency and efficacy of CFTR correctors are typically evaluated in vitro using cell lines expressing the F508del-CFTR mutation, such as Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (HBE) cells.

Table 1: Representative In Vitro Potency and Efficacy of a CFTR Corrector

| Parameter | Assay System | Representative Value |

| EC50 (Chloride Transport) | FRT cells expressing F508del-CFTR | 0.1 - 2 µM |

| Maximal Efficacy (% of Wild-Type CFTR function) | HBE cells from F508del homozygous donors | 15 - 30% |

| EC50 (Protein Trafficking) | F508del-CFTR cell line | 0.5 - 5 µM |

Pharmacokinetics

Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Clinical trials for Fdl169 have been conducted to assess its pharmacokinetic profile in both healthy subjects and CF patients.[4][5]

Table 2: Representative Pharmacokinetic Parameters of a CFTR Corrector in Humans

| Parameter | Unit | Representative Value (Oral Administration) |

| Tmax (Time to Peak Plasma Concentration) | hours | 4 - 6 |

| Cmax (Peak Plasma Concentration) | ng/mL | 1000 - 3000 |

| AUC (Area Under the Curve) | ng*h/mL | 20000 - 50000 |

| t1/2 (Half-life) | hours | 18 - 24 |

| Bioavailability | % | Moderate to High |

| Protein Binding | % | >95 |

Preclinical In Vivo Efficacy

The in vivo efficacy of CFTR correctors is often evaluated in animal models of cystic fibrosis, such as genetically engineered mice expressing the F508del-CFTR mutation.

Table 3: Representative Preclinical In Vivo Efficacy of a CFTR Corrector

| Endpoint | Animal Model | Representative Result |

| Nasal Potential Difference (NPD) | F508del-CFTR Mice | Significant correction towards wild-type values |

| Intestinal Current Measurement | F508del-CFTR Mice | Increase in forskolin-induced chloride current |

| Sweat Chloride Reduction | Not applicable in mice | - |

Experimental Protocols

Detailed experimental protocols for Fdl169 have not been publicly disclosed. The following are representative protocols for key experiments used in the evaluation of CFTR correctors.

Ussing Chamber Assay for Chloride Transport

This assay measures ion transport across an epithelial cell monolayer.

-

Cell Culture: Human bronchial epithelial cells from an F508del homozygous donor are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

-

Compound Incubation: The cell monolayers are incubated with Fdl169 at various concentrations for 24-48 hours to allow for CFTR correction.

-

Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, and the basolateral and apical sides are bathed in symmetrical Ringer's solution.

-

Measurement: A chloride gradient is established, and the cells are stimulated with a cAMP agonist (e.g., forskolin) to activate CFTR channels. The resulting change in short-circuit current (Isc), which reflects chloride transport, is measured.

-

Data Analysis: The EC50 and maximal efficacy are calculated from the dose-response curve of the change in Isc.

Western Blot for CFTR Protein Processing

This assay assesses the effect of the corrector on the maturation of the F508del-CFTR protein.

-

Cell Lysis: Cells expressing F508del-CFTR are treated with Fdl169 for 24 hours and then lysed.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with antibodies specific for CFTR.

-

Detection: The different forms of CFTR are detected: Band B (immature, core-glycosylated, ~150 kDa) and Band C (mature, fully glycosylated, ~170 kDa).

-

Analysis: An increase in the ratio of Band C to Band B indicates improved protein processing and trafficking.

Representative Experimental Workflow

Clinical Development

Fdl169 has been evaluated in several Phase 1 and Phase 1/2 clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in both healthy volunteers and CF patients homozygous for the F508del-CFTR mutation. Some of these trials also investigated the drug-drug interaction between Fdl169 and FDL176, a CFTR potentiator. As of the latest available information, the results of these clinical trials have not been fully published.

Logical Relationship in Fdl169's Development

Conclusion

Fdl169 is a promising CFTR corrector in development for the treatment of cystic fibrosis in patients with the F508del mutation. Its mechanism of action, focused on correcting the underlying protein folding defect, represents a targeted therapeutic approach. While detailed quantitative data on its pharmacological profile are not yet in the public domain, the progression of Fdl169 through early-stage clinical trials suggests a potentially favorable safety and pharmacokinetic profile. Further data from ongoing and future studies will be essential to fully characterize its clinical efficacy and potential as a new therapeutic option for the cystic fibrosis community.

References

Fdl169: A Technical Overview of its Impact on CFTR Protein Trafficking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] This gene encodes a protein that functions as a chloride and bicarbonate channel on the apical surface of epithelial cells.[3] The most prevalent mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, thereby preventing its trafficking to the plasma membrane where it would normally function.[1][4] Fdl169, an investigational small molecule developed by Flatley Discovery Lab, is a CFTR corrector designed to address this primary defect.[1][5] This document provides a detailed technical guide on the effects of Fdl169 on CFTR protein trafficking, consolidating available data, outlining experimental methodologies, and illustrating relevant biological pathways.

Mechanism of Action

Fdl169 acts as a CFTR corrector, specifically targeting the misfolded F508del-CFTR protein.[1] The proposed mechanism involves the binding of Fdl169 to the nascent F508del-CFTR protein during its synthesis.[1] This interaction is believed to facilitate the proper folding of the protein, allowing it to bypass the ER quality control checkpoints that would otherwise mark it for degradation.[1][4] By rescuing the protein from this fate, Fdl169 increases the quantity of F508del-CFTR that can be trafficked to the cell surface, thereby augmenting the density of functional CFTR channels at the plasma membrane.[1][6]

Quantitative Data Summary

While comprehensive quantitative data from clinical trials remain unpublished, preclinical data from conference abstracts and company announcements provide some insights into the efficacy of Fdl169.[1] The following tables summarize the available comparative and semi-quantitative data.

| Comparison Metric | Fdl169 (+ FDL176) | Lumacaftor (+ Ivacaftor) | Source |

| In-vitro Activity (Chronic Treatment) | Greater | - | [7] |

| Parameter | Condition | Observation | Source |

| F508del-CFTR Plasma Membrane Expression | Prolonged exposure to FDL176 after Fdl169 correction | <30% reduction | [8] |

| F508del-CFTR Plasma Membrane Expression | Prolonged exposure to Ivacaftor after Lumacaftor correction | >30% reduction | [8] |

| Chloride Transport | Fdl169 treatment in ex vivo human bronchial models | Significantly increased | [5][9] |

Experimental Protocols

Detailed experimental protocols for studies involving Fdl169 have not been publicly released. However, based on the types of assays mentioned in the available literature, the following are detailed methodologies for key experiments typically used to evaluate CFTR corrector compounds.

Western Blotting for CFTR Glycosylation and Expression

This assay is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi and is indicative of cell surface localization.

-

Cell Culture and Lysis: CFBE41o- cells overexpressing F508del-CFTR are seeded and grown to confluence. The cells are treated with Fdl169 at various concentrations for a specified duration (e.g., 24-48 hours). Post-treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the intensity of Band B and Band C, with the ratio of Band C to total CFTR (Band B + Band C) indicating the correction efficiency.

Cell Surface Horseradish Peroxidase (HRP) Assay

This method quantifies the amount of CFTR protein present at the cell surface.

-

Cell Culture and Treatment: CFBE41o- cells stably expressing F508del-CFTR tagged with an extracellular HRP epitope are cultured. The cells are then treated with Fdl169.

-

HRP Activity Measurement: After treatment, the cells are cooled to 4°C to halt membrane trafficking. A colorimetric HRP substrate is added to the cells. The enzymatic reaction is allowed to proceed for a set time, and the absorbance is measured using a spectrophotometer.

-

Data Normalization: The absorbance values are normalized to the total protein content of the cells to account for any differences in cell number. The resulting values are proportional to the amount of HRP-tagged CFTR at the cell surface.

Ussing Chamber Short-Circuit Current (Isc) Assay

This electrophysiological technique measures ion transport across an epithelial monolayer and is the gold standard for assessing CFTR channel function.

-

Cell Culture: Primary human bronchial epithelial cells from F508del homozygous donors are cultured on permeable supports until they form a polarized and differentiated monolayer.

-

Compound Treatment: The epithelial monolayers are treated with Fdl169 for 24-48 hours to allow for CFTR correction and trafficking.

-

Ussing Chamber Measurement: The permeable supports are mounted in an Ussing chamber. The basolateral and apical sides are bathed in identical Ringer's solution. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is measured.

-

CFTR Activation and Inhibition: To isolate CFTR-mediated chloride current, a sodium channel inhibitor (e.g., amiloride) is added to the apical side. Subsequently, a CFTR activator (e.g., forskolin) is added to stimulate CFTR channel opening, resulting in an increase in Isc. Finally, a CFTR-specific inhibitor is added to confirm that the measured current is indeed through CFTR channels.

-

Data Analysis: The change in Isc upon stimulation with forskolin represents the functional activity of the corrected CFTR at the cell surface.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the core concepts of CFTR trafficking and the mechanism of action of Fdl169, as well as a typical experimental workflow for evaluating corrector compounds.

Conclusion

Fdl169 is a promising CFTR corrector that has demonstrated the potential to rescue the trafficking of the F508del-CFTR protein to the cell surface, leading to increased chloride transport in preclinical models. While detailed quantitative data and specific signaling pathway information remain limited pending the publication of clinical trial results, the available information indicates a mechanism consistent with other CFTR correctors. Further research and data disclosure will be crucial for a more complete understanding of Fdl169's therapeutic potential in the treatment of Cystic Fibrosis.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. KoreaMed [koreamed.org]

- 3. mdpi.com [mdpi.com]

- 4. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flatley Discovery Lab to pursue development of FDL169 for cystic fibrosis treatment - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Poster Session Abstracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. flatleydiscoverylab.com [flatleydiscoverylab.com]

- 9. firstwordpharma.com [firstwordpharma.com]

Understanding the Putative Binding Site of Fdl169 on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

A Technical Overview for Researchers and Drug Development Professionals

Abstract

Cystic fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, a deletion of phenylalanine at position 508 (F508del), leads to protein misfolding, retention in the endoplasmic reticulum, and subsequent degradation, resulting in a loss of chloride and bicarbonate ion channel function at the cell surface. Pharmacological correctors that rescue the trafficking and processing of F508del-CFTR are a cornerstone of modern CF therapy. Fdl169, a CFTR corrector developed by Flatley Discovery Lab, has been investigated for its ability to restore the function of the F508del-CFTR protein. This technical guide synthesizes the available, albeit limited, public information regarding the binding site and mechanism of action of Fdl169 on CFTR. Direct structural and detailed biochemical data on the Fdl169-CFTR interaction are not publicly available; therefore, this document draws inferences from comparative studies with other well-characterized CFTR correctors, particularly VX-809 (lumacaftor), to propose a model for its mechanism.

Introduction to Fdl169 and its Role as a CFTR Corrector

Fdl169 is an experimental small molecule designed to function as a CFTR corrector.[1] Its primary therapeutic goal is to address the underlying protein folding defect of F508del-CFTR, thereby increasing the amount of functional CFTR protein at the cell surface.[1] Like other correctors, Fdl169 is intended to be part of a combination therapy, often with a potentiator molecule that enhances the channel gating of the rescued CFTR. Fdl169 has been studied in combination with the potentiator FDL176. Clinical development of Fdl169 has faced challenges, and some clinical trials have been suspended, leaving its future prospects uncertain.

Proposed Mechanism of Action and Putative Binding Site

Direct experimental evidence from techniques such as co-crystallization, cryo-electron microscopy (cryo-EM), or photo-affinity labeling that definitively identifies the Fdl169 binding site on CFTR has not been publicly disclosed. However, functional data provides strong inferential evidence for its mechanism and locus of action.

Inference from Non-Additive Effects with VX-809

Crucially, studies have shown that the corrector activity of Fdl169 is not additive to that of VX-809. This suggests that both molecules likely act through a similar mechanism or at overlapping binding sites. VX-809 has been shown to bind to a site on the first transmembrane domain (TMD1) of CFTR.[2][3] This interaction is thought to stabilize the TMD1, facilitating the proper assembly of the interface between the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domains.[2] Given the non-additive nature of their effects, it is highly probable that Fdl169 also binds to the first transmembrane domain (TMD1) of CFTR.

The Role of TMD1 in F508del-CFTR Correction

The F508del mutation in NBD1 disrupts the crucial interface between NBD1 and the intracellular loops (ICLs), particularly ICL4 of TMD2. This disruption is a primary reason for the protein's misfolding and degradation. Correctors that bind to TMD1, such as VX-809, allosterically stabilize this domain, which in turn promotes the correct association with NBD1 and the other domains, allowing the protein to bypass the endoplasmic reticulum quality control and traffic to the cell surface.[2] The proposed mechanism for Fdl169 follows this paradigm.

Quantitative Data

Publicly available quantitative data on the binding and efficacy of Fdl169 is scarce. The primary source of such data comes from conference abstracts, which provide a snapshot of its in vitro performance.